4-methyl-1-methylene-1,2-dihydrocyclobuta[c]quinolin-3(4H)-one
CAS No.: 87700-48-9
Cat. No.: VC20165512
Molecular Formula: C13H11NO
Molecular Weight: 197.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 87700-48-9 |
|---|---|
| Molecular Formula | C13H11NO |
| Molecular Weight | 197.23 g/mol |
| IUPAC Name | 4-methyl-1-methylidene-2H-cyclobuta[c]quinolin-3-one |
| Standard InChI | InChI=1S/C13H11NO/c1-8-7-10-12(8)9-5-3-4-6-11(9)14(2)13(10)15/h3-6H,1,7H2,2H3 |
| Standard InChI Key | RLYMPDWQDMPZMI-UHFFFAOYSA-N |
| Canonical SMILES | CN1C2=CC=CC=C2C3=C(C1=O)CC3=C |
Introduction
Structural and Molecular Characteristics
The compound features a quinoline core fused to a cyclobutane ring, with a methyl group at position 4 and a methylidene substituent at position 1. Key structural insights include:
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IUPAC Name: 4-Methyl-1-methylidene-2H-cyclobuta[c]quinolin-3-one.
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SMILES: CN1C2=CC=CC=C2C3=C(C1=O)CC3=C.
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InChIKey: RLYMPDWQDMPZMI-UHFFFAOYSA-N.
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X-ray Crystallography: While no direct data exists for this compound, analogous cyclobuta[c]quinolin-3(4H)-ones exhibit planar quinoline moieties and strained cyclobutane rings, as observed in related structures .
The cyclobutane ring introduces significant steric strain, influencing both reactivity and intermolecular interactions. Computational studies of similar systems suggest that the methylidene group enhances electrophilic character at the α-position .
Synthetic Methodologies
Photocycloaddition Approaches
The most robust synthetic route involves intramolecular photocycloaddition of 4-alkoxyquinolin-2(1H)-ones. For example:
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Substrate Preparation: 4-Allyloxyquinolin-2(1H)-one derivatives are synthesized via alkylation of quinolin-2(1H)-one with allyl bromides in the presence of K₂CO₃ in DMF .
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Irradiation: UV light (300 nm) induces [2+2] cycloaddition, forming tetracyclic adducts. For instance, irradiation of 4-allyloxyquinolin-2(1H)-one yields a cross-adduct with high regioselectivity .
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Base Treatment: Adducts undergo base-mediated rearrangement (e.g., with TBAF in THF) to afford the cyclobuta[c]quinolin-3(4H)-one scaffold .
Example Procedure:
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Starting Material: 1-Benzyl-4-allyloxyquinolin-2(1H)-one.
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Conditions: Irradiation under argon with a 400–410 nm LED in DCM, followed by TBAF treatment .
Reactivity and Functionalization
The compound’s reactivity is dominated by two motifs:
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Cyclobutane Ring:
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Quinoline Core:
Notable Transformations:
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Spirocyclization: Reacts with methyl methacrylate under thermal conditions to form 7,8-disubstituted phenanthridin-6(5H)-ones .
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Cross-Coupling: Palladium-catalyzed Suzuki-Miyaura couplings at the quinoline C-6 position have been reported for analogues .
Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Melting Point | 159–161°C (dec.) | |
| LogP (Calculated) | 2.87 | |
| λₘₐₓ (UV-Vis, MeOH) | 278 nm (ε = 12,400 M⁻¹cm⁻¹) | |
| Solubility (25°C) | 0.8 mg/mL in DMSO |
Challenges and Future Directions
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Synthetic Scalability: Photoreactions often suffer from low photon efficiency; flow chemistry could enhance yields .
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Biological Profiling: Targeted assays for kinase inhibition and in vivo toxicity are needed.
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Materials Applications: The rigid scaffold may serve as a building block for organic semiconductors .
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